molecular formula C17H11F3N4O3S2 B2677716 N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 868973-54-0

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2677716
CAS RN: 868973-54-0
M. Wt: 440.42
InChI Key: FSFJKYYZCBFREU-UHFFFAOYSA-N
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Description

The compound appears to contain a nitrobenzyl group, a thiadiazol group, and a trifluoromethyl group. Nitrobenzyl compounds are known to be efficient photoreactive groups and have been used for photoaffinity labeling and crosslinking of biomolecules .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The nitrobenzyl group would likely contribute to the polarity of the molecule, while the trifluoromethyl group could add to its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Nitrobenzyl compounds are known to be photoreactive, meaning they can undergo reactions when exposed to light .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Nitrobenzyl compounds are typically solid at room temperature, and have a boiling point of around 270 °C .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling “N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide” would require appropriate safety measures. Nitrobenzyl compounds can be hazardous and are typically classified as combustible solids .

properties

IUPAC Name

N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O3S2/c18-17(19,20)12-5-2-4-11(8-12)14(25)21-15-22-23-16(29-15)28-9-10-3-1-6-13(7-10)24(26)27/h1-8H,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFJKYYZCBFREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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